![molecular formula C15H10FN3OS B2419612 2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide CAS No. 477544-73-3](/img/structure/B2419612.png)
2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
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Overview
Description
“2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide”, involves complex reactions. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Scientific Research Applications
- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against M. tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. Some of these compounds also demonstrated low cytotoxicity to human cells .
- Selective Kinase Inhibition : Preliminary studies indicate that 2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide selectively inhibits RET kinase, particularly in cancer cells harboring RET mutations .
- Observations : One of the derivatives of this compound exhibited anti-inflammatory and analgesic activity with a rapid onset of action .
- Compound Efficacy : Among different derivatives, compounds 1a and 1b demonstrated good antimicrobial potential .
- Synthetic Routes : Fluorination of pyridine can yield 2-fluoropyridine, which has diverse applications in medicinal chemistry and materials science .
Anti-Tubercular Activity
Kinase Inhibition
Anti-Inflammatory and Analgesic Properties
Antimicrobial Potential
Fluorination Chemistry
Drug Development and Docking Studies
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The interaction of the compound with its targets could lead to changes in cellular processes, potentially influencing the activity of enzymes, ion channels, or receptors.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to exhibit good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability, determining how much of the drug reaches its target sites to exert its therapeutic effects.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-6-2-1-5-11(12)14(20)19-15-18-13(9-21-15)10-4-3-7-17-8-10/h1-9H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQSJJJWIBIEQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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